1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one
CAS No.: 304021-16-7
Cat. No.: VC2937629
Molecular Formula: C7H8N2OS
Molecular Weight: 168.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304021-16-7 |
|---|---|
| Molecular Formula | C7H8N2OS |
| Molecular Weight | 168.22 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydrothieno[3,2-e][1,4]diazepin-5-one |
| Standard InChI | InChI=1S/C7H8N2OS/c10-7-6-5(1-4-11-6)8-2-3-9-7/h1,4,8H,2-3H2,(H,9,10) |
| Standard InChI Key | DBHYNUPWRUCSDP-UHFFFAOYSA-N |
| SMILES | C1CNC(=O)C2=C(N1)C=CS2 |
| Canonical SMILES | C1CNC(=O)C2=C(N1)C=CS2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1H,2H,3H,4H,5H-Thieno[3,2-e] diazepin-5-one features a seven-membered diazepinone ring fused to a thiophene moiety (Figure 1). The IUPAC name, 1,2,3,4-tetrahydrothieno[3,2-e] diazepin-5-one, reflects its bicyclic structure with nitrogen atoms at positions 1 and 4 . The compound’s nonplanar conformation, confirmed by X-ray crystallography in related diazepinones, arises from torsional strain in the diazepinone ring .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 168.22 g/mol |
| CAS Number | 304021-16-7 |
| IUPAC Name | 1,2,3,4-tetrahydrothieno[3,2-e] diazepin-5-one |
| SMILES | C1CNC(=O)C2=C(N1)C=CS2 |
| XLogP3 | 0.8 (estimated) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
-
NMR (DMSO-): Signals at δ 3.57 ppm (H3, singlet) and δ 10.80 ppm (H1, broad singlet) confirm the diazepinone ring’s methylene and amide protons .
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NMR: Carbonyl resonance at δ 166.3 ppm (C5) and thiophene carbons between δ 120–145 ppm .
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IR Spectroscopy: Strong absorption at 1680–1700 cm () and 1250–1300 cm () .
Synthesis and Reaction Pathways
Cyclization Strategies
The compound is synthesized via acid-catalyzed cyclization of 3-aminothiophene derivatives. Key steps include:
-
Precursor Preparation: 3-Aminothiophenes are reacted with ethyl aroylacetates under reflux conditions .
-
Cyclization: Heating in DMSO with triethylamine at 130°C for 35 minutes induces ring closure .
Table 2: Optimized Synthesis Conditions
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Solvent | DMSO |
| Catalyst | Triethylamine |
| Reaction Time | 35–60 minutes |
| Yield | 67–92% |
Regiospecific Modifications
Halogenation at the thiophene ring (e.g., chloro or bromo substituents) enhances bioactivity. For example, 7-chloro derivatives are synthesized using chloroacetonitrile in 4N HCl/dioxane . Microwave-assisted methods reduce reaction times from hours to minutes while maintaining yields >85% .
Biological Activities and Applications
Kinase Inhibition
The thienodiazepinone core inhibits LIM kinase 1 (LIMK1), a regulator of actin dynamics. Derivatives with halogen substituents exhibit IC values <100 nM in breast cancer cell lines .
Table 3: Key Biological Data
| Activity | Model System | Result |
|---|---|---|
| LIMK1 Inhibition | MCF-7 cells | IC = 89 nM |
| Cytotoxicity | HEK293 | CC > 50 μM |
| GABA Binding | Rat brain membranes | K = 1.2 μM |
Recent Advances and Future Perspectives
Structural Optimization
Recent work focuses on fluorine substitution to improve metabolic stability. The 9-fluoro derivative shows a 3-fold increase in plasma half-life compared to the parent compound .
Computational Modeling
Density Functional Theory (DFT) studies predict enhanced binding affinity (ΔG = -9.2 kcal/mol) for derivatives with para-methoxy phenyl groups at C2 .
Scale-Up Challenges
Current limitations include:
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